1-(Dimethylamino)-2-methylpropan-2-OL
Overview
Description
1-(Dimethylamino)-2-methylpropan-2-OL is a tertiary amine and alcohol compound with the chemical formula C₅H₁₃NO. It is also known as N,N-dimethylisopropanolamine. This compound is characterized by its high boiling point and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
1-(Dimethylamino)-2-methylpropan-2-OL can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with acetone, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(Dimethylamino)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
1-(Dimethylamino)-2-methylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: This compound is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-2-methylpropan-2-OL involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved include interactions with electrophilic centers in other molecules, leading to the formation of new bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
1-(Dimethylamino)-2-methylpropan-2-OL can be compared with other similar compounds such as:
2-Dimethylaminoethanol: Similar in structure but with different reactivity due to the presence of an ethyl group instead of a propyl group.
3-Dimethylamino-1-propanol: Another similar compound with a different position of the hydroxyl group, affecting its chemical properties and reactivity.
2-(Diethylamino)ethanol: Contains an ethyl group instead of a methyl group, leading to different steric and electronic effects
These comparisons highlight the unique properties of this compound, such as its higher boiling point and specific reactivity patterns, making it valuable in various applications.
Properties
IUPAC Name |
1-(dimethylamino)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYRIICDYQTTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430703 | |
Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-48-9 | |
Record name | 1-(Dimethylamino)-2-methyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14123-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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